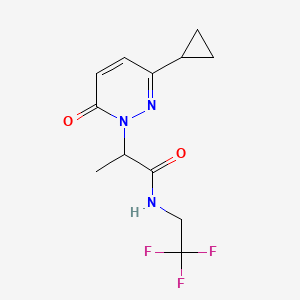

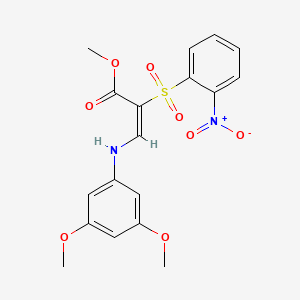

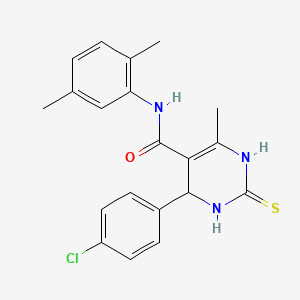

![molecular formula C9H12N2O B2391247 1-(4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl)éthan-1-one CAS No. 1528500-29-9](/img/structure/B2391247.png)

1-(4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl)éthan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one” belongs to the class of organic compounds known as pyrazolopyridines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are a class of compounds that have been studied for their potential biological activities .

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported to exhibit antitumor and antimicrobial activities , suggesting that they may target proteins or enzymes involved in cell proliferation and microbial growth.

Mode of Action

Based on the activities of related compounds, it may interact with its targets by binding to active sites, thereby inhibiting their function and leading to downstream effects such as cell death or growth inhibition .

Biochemical Pathways

Given the reported antitumor and antimicrobial activities of related compounds , it can be inferred that this compound may interfere with pathways involved in cell proliferation, DNA replication, or protein synthesis.

Result of Action

Based on the reported activities of related compounds , it can be speculated that this compound may induce cell death or inhibit cell growth in tumor cells or microbes.

Avantages Et Limitations Des Expériences En Laboratoire

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one is also stable under normal laboratory conditions. However, 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.

Orientations Futures

There are several potential future directions for the study of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one. One area of interest is the development of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one-based drugs for the treatment of neurological disorders. Another potential future direction is the investigation of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one's effects on the gut microbiome and its potential use as a probiotic. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one and to determine its safety and efficacy in humans.

In conclusion, 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one is a heterocyclic compound that has shown potential in various fields of scientific research. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential use in the treatment of neurological disorders. While 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one has several advantages for use in lab experiments, its safety and efficacy in humans are not well-established. Further studies are needed to fully understand the mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one and to determine its potential therapeutic applications.

Méthodes De Synthèse

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one can be synthesized through a multistep process involving the reaction of 2-aminopyridine with ethyl 2-chloroacetate, followed by cyclization with hydrazine hydrate. The final product is obtained through the oxidation of the intermediate compound with potassium permanganate.

Applications De Recherche Scientifique

Synthèse de dérivés de pyrazolopyridine

Le composé est utilisé dans la synthèse de dérivés de 1H-pyrazolo[3,4-b]pyridine . Les stratégies et approches synthétiques pour ces dérivés ont été largement étudiées de 2017 à 2021 . Les méthodes de synthèse sont systématisées en fonction de la méthode d'assemblage du système pyrazolopyridine .

Applications biomédicales

Les 1H-pyrazolo[3,4-b]pyridines, qui comprennent le “1-(4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl)éthan-1-one”, ont été utilisées pour un large éventail de cibles biologiques . Les substituants présents aux positions N1, C3, C4, C5 et C6, les méthodes synthétiques utilisées pour leur synthèse et les applications biomédicales de ces composés ont été analysées .

Applications optiques

Une famille de pyrazolo[1,5-a]pyrimidines a été identifiée comme des composés stratégiques pour les applications optiques en raison de plusieurs caractéristiques clés, telles que leur méthodologie de synthèse plus simple et plus verte et leurs propriétés photophysiques ajustables .

Propriétés

IUPAC Name |

1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)9-6-8-4-2-3-5-11(8)10-9/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSMJKPTSVSBAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN2CCCCC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

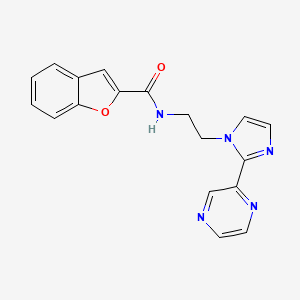

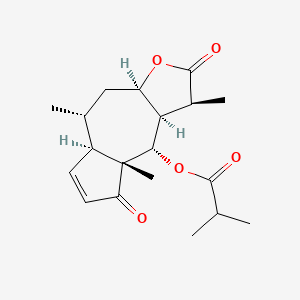

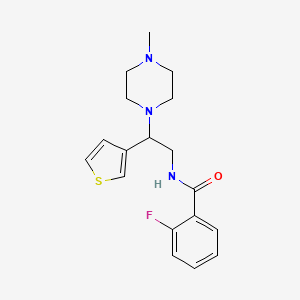

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391173.png)

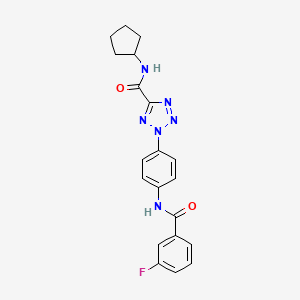

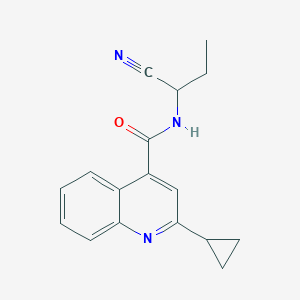

![Methyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2391185.png)